What are the physical and chemical properties of Tetraethylammonium fluoride hydrate?
What are the physical and chemical properties of Tetraethylammonium fluoride hydrate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis. Its utility as a soluble and reactive source of fluoride ions makes it indispensable for a variety of chemical transformations, most notably in the cleavage of silyl ether protecting groups and as a catalyst in fluorination reactions. This technical guide provides an in-depth overview of the physical and chemical properties of TEAF hydrate, complete with experimental protocols and mechanistic insights to support its application in research and development.
Introduction
Tetraethylammonium fluoride hydrate is a white to off-white crystalline solid that is appreciated for its stability and ease of handling compared to other fluoride sources.[1] It is a key reagent in organic synthesis, offering efficient fluorination and phase transfer capabilities.[1] Its applications are prominent in the synthesis of fluorinated compounds crucial for the pharmaceutical and agrochemical industries.[1] This document aims to consolidate the known physical and chemical characteristics of TEAF hydrate, providing a valuable resource for professionals in drug development and chemical research.
Physical Properties
Tetraethylammonium fluoride hydrate is a hygroscopic solid.[2] Its physical properties are intrinsically linked to its degree of hydration, which can be variable. The compound is known to form clathrate hydrates, where water molecules form a cage-like structure around the tetraethylammonium cation and fluoride anion.
General Properties
A summary of the general physical properties of Tetraethylammonium fluoride hydrate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀FN·xH₂O | [1] |
| Molecular Weight (Anhydrous) | 149.25 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder/crystals | [1] |
| Solubility | Soluble in water and polar organic solvents.[3] | Smolecule |
Melting Point
There is a notable discrepancy in the reported melting points of Tetraethylammonium fluoride hydrate. One source reports a melting point of 355 °C, which is exceptionally high for a hydrated salt and likely corresponds to the anhydrous form under specific conditions.[1] Other safety data sheets indicate that melting point data is not available.[4] This suggests that the melting behavior is highly dependent on the water content and the specific hydrate form, which may decompose upon heating rather than exhibiting a sharp melting point. Further investigation using techniques like Differential Scanning Calorimetry (DSC) would be beneficial for a more accurate characterization of its thermal behavior.
Crystal Structure
X-ray crystallography studies have revealed that Tetraethylammonium fluoride can form a clathrate hydrate with the composition 4(C₂H₅)₄N⁺F⁻·11H₂O. In this structure, the fluoride ions and water molecules form a three-dimensional hydrogen-bonded framework. The tetraethylammonium cations occupy the voids within this framework. This clathrate structure contributes to the compound's stability and influences its reactivity.
Chemical Properties
Tetraethylammonium fluoride hydrate is primarily utilized as a source of "naked" fluoride ions in organic synthesis. The tetraethylammonium cation is large and non-coordinating, which enhances the nucleophilicity of the fluoride anion.
Reactivity
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Fluoride Ion Source: It is a convenient and effective source of fluoride ions for nucleophilic substitution reactions.
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Phase Transfer Catalyst: Its unique properties allow it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases.[1]
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Deprotection of Silyl Ethers: One of its most common applications is the cleavage of silicon-oxygen bonds in silyl ethers, a crucial step in multi-step organic synthesis.
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Stability: The compound is stable under normal temperatures and pressures but is hygroscopic and should be stored in a dry environment.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2]
Mechanism of Silyl Ether Deprotection
The desilylation of silyl ethers by Tetraethylammonium fluoride hydrate proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which is unstable and subsequently collapses to yield the deprotected alcohol and a stable fluorosilane.
// Nodes Reactants [label="R-O-SiR'₃ + (C₂H₅)₄N⁺F⁻"]; Intermediate [label="[R-O-Si(F)R'₃]⁻ + (C₂H₅)₄N⁺\n(Pentacoordinate Silicon Intermediate)"]; Products [label="R-O⁻ + F-SiR'₃ + (C₂H₅)₄N⁺"]; FinalProduct [label="R-OH\n(After workup)"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack\nby F⁻ on Si"]; Intermediate -> Products [label="Collapse of Intermediate"]; Products -> FinalProduct [label="Protonation"];
// Styling Reactants [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; Products [fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: A simplified workflow of silyl ether deprotection using TEAF hydrate.
Experimental Protocols
Synthesis of Tetraethylammonium Fluoride Hydrate
Two common methods for the synthesis of Tetraethylammonium fluoride hydrate are outlined below.
Method A: Neutralization of Tetraethylammonium Hydroxide with Hydrofluoric Acid
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Reaction Setup: In a fume hood, a solution of Tetraethylammonium hydroxide in water is placed in a polyethylene or Teflon beaker and cooled in an ice bath.
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Addition of HF: A stoichiometric amount of hydrofluoric acid (HF) is slowly added to the cooled solution with constant stirring. Caution: Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and a calcium gluconate gel should be readily available as a first aid measure in case of skin contact.
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Crystallization: The resulting solution is concentrated under reduced pressure to induce crystallization.
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Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum to yield the hydrated product.
Method B: Metathesis Reaction with Silver(I) Fluoride
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Reaction Setup: A solution of Tetraethylammonium bromide in a suitable solvent (e.g., water or methanol) is prepared in a reaction vessel protected from light.
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Addition of AgF: A stoichiometric amount of silver(I) fluoride is added to the solution.
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Precipitation: The reaction mixture is stirred at room temperature. A precipitate of silver bromide (AgBr) will form.
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Filtration: The silver bromide precipitate is removed by filtration.
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Isolation: The filtrate, containing Tetraethylammonium fluoride, is concentrated under reduced pressure to obtain the hydrated crystals.
Determination of Water Content by Karl Fischer Titration
The water content of Tetraethylammonium fluoride hydrate can be determined using Karl Fischer titration.
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Apparatus: A calibrated Karl Fischer titrator.
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Reagents: Anhydrous methanol, Karl Fischer reagent (one-component or two-component system).
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Procedure:
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The titration vessel is charged with anhydrous methanol and titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
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A precisely weighed sample of Tetraethylammonium fluoride hydrate is quickly added to the vessel.
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The sample is titrated with the Karl Fischer reagent to the electrometric endpoint.
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The water content is calculated based on the volume of titrant consumed and the previously determined titer of the Karl Fischer reagent.
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Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Tetraethylammonium fluoride hydrate.
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¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the tetraethylammonium cation.
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¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the methyl and methylene carbons of the ethyl groups.
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¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal characteristic of the fluoride anion. The chemical shift can be influenced by the solvent and the degree of hydration.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl groups and a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the water of hydration.
Safety and Handling
Tetraethylammonium fluoride hydrate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It causes skin and serious eye irritation.[2][5]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
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Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] The compound is hygroscopic.[2]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.[2]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
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If inhaled: Move the person into fresh air.[2]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
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Conclusion
Tetraethylammonium fluoride hydrate is a valuable reagent in organic synthesis, offering a unique combination of reactivity, solubility, and stability. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and mechanistic insights are intended to empower scientists to harness the full potential of this versatile compound in the creation of novel molecules for pharmaceutical and other applications.
